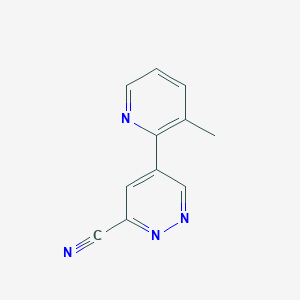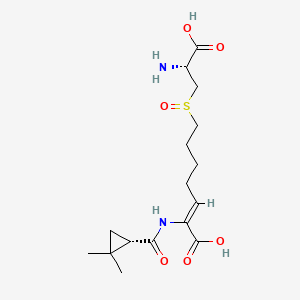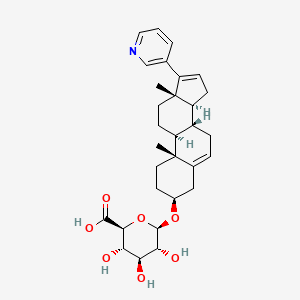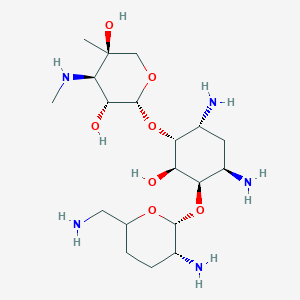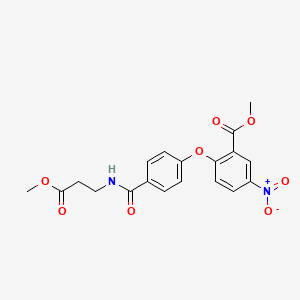
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester involves multiple steps. The starting materials typically include 4-hydroxybenzoic acid and 3-methoxy-3-oxopropylamine. The reaction proceeds through esterification, nitration, and carbamoylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound is generally carried out in batch reactors. The process involves the use of solvents like chloroform, dichloromethane, and ethyl acetate to facilitate the reactions. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the nitro group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester
- 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Ethyl Ester
Uniqueness
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, allows for unique substitution reactions that are not possible with similar compounds .
Properties
Molecular Formula |
C19H18N2O8 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenoxy]-5-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O8/c1-27-17(22)9-10-20-18(23)12-3-6-14(7-4-12)29-16-8-5-13(21(25)26)11-15(16)19(24)28-2/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
InChI Key |
GYGAAEDHKPQUQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


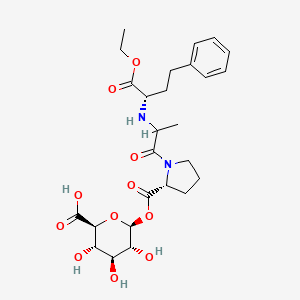

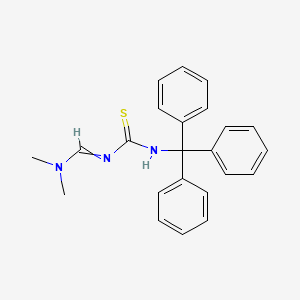
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
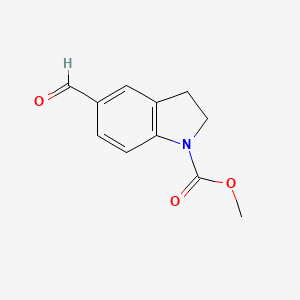
![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)


